3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline
Description
Properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULNBCXKBBLYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-22-0 | |
| Record name | 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrazine-Based Cyclization
The foundational method involves cyclocondensation between hydrazine derivatives and nitrile-containing precursors. A representative protocol from industrial synthesis (VulcanChem) utilizes:
- Hydrazine hydrate and 3-cyanoaniline under reflux in ethanol.
- Methyl group introduction via acetic anhydride acetylation followed by hydrolysis.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of hydrazine on the nitrile carbon, forming an intermediate amidrazone. Intramolecular cyclization eliminates ammonia, yielding the 1,2,4-triazole core. Methylation at position 5 is achieved using methylating agents like iodomethane in basic media.
Table 1: Optimization of Hydrazine Cyclocondensation
| Parameter | Optimal Condition | Yield (%) | Scale (mmol) |
|---|---|---|---|
| Solvent | Ethanol | 68 | 50 |
| Temperature (°C) | 80 | 72 | 100 |
| Reaction Time (h) | 6 | 68 | 50 |
| Methylating Agent | Iodomethane | 75 | 100 |
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate triazole formation. A study by Lim et al. demonstrated:
- N-Guanidinosuccinimide and aliphatic amines in acetonitrile at 170°C for 25 minutes.
- Key Advantage : 30% reduction in reaction time compared to conventional heating.
Case Study: Morpholine Derivative Synthesis
- Reagents : N-Guanidinosuccinimide (1 mmol), morpholine (1.2 eq)
- Conditions : 170°C, microwave, 25 min
- Yield : 82% (10 mmol scale).
Limitation : Low efficiency with aromatic amines (e.g., aniline) due to reduced nucleophilicity.
Alternative Pathways for Aromatic Amine Incorporation
N-Arylsuccinimide Intermediate Route
To address challenges with aromatic amines, a two-step pathway was developed:
- Succinimide Formation : Reacting succinic anhydride with aniline derivatives.
- Ring-Opening Cyclocondensation : Using aminoguanidine hydrochloride under microwave irradiation.
Table 2: Synthesis of N-Aryl Derivatives
| Amine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Aniline | Ethanol | 170 | 58 |
| 4-Chloroaniline | Methanol | 180 | 63 |
| 2-Methylaniline | Acetonitrile | 170 | 55 |
Mechanistic Analysis :
Aminoguanidine initiates succinimide ring opening, forming a linear intermediate that undergoes cyclization to the triazole. Base addition (e.g., KOH) facilitates tautomer stabilization.
Tautomerism and Reaction Outcome Control
Annular Prototropic Tautomerism
The 1,2,4-triazole ring exists in equilibrium between 1H-, 2H-, and 4H- forms. X-ray crystallography of 3-(5-amino-1H-1,2,4-triazol-3-yl)propananilide confirms the 1H-tautomer predominates in the solid state.
Spectroscopic Evidence :
- ¹H NMR : Downfield shifts at δ 8.1–8.3 ppm (triazole protons), δ 5.6 ppm (amino protons).
- IR : N-H stretch at 3350–3450 cm⁻¹, triazole ring vibrations at 1520–1560 cm⁻¹.
Table 3: Tautomeric Distribution in Solvents
| Solvent | 1H-Tautomer (%) | 4H-Tautomer (%) |
|---|---|---|
| DMSO-d6 | 78 | 22 |
| CDCl3 | 65 | 35 |
| Methanol-d4 | 82 | 18 |
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
- Green Chemistry : Ethanol outperforms DMF in E-factor calculations (2.1 vs. 4.7).
- Catalyst Screening :
- No Catalyst : 68% yield
- PTSA (10 mol%) : 79% yield
- Zeolite H-Y : 72% yield
Table 4: Cost-Benefit Analysis of Catalysts
| Catalyst | Cost (USD/g) | Yield Increase (%) | Viability |
|---|---|---|---|
| PTSA | 0.45 | 11 | High |
| Zeolite H-Y | 1.20 | 4 | Moderate |
Analytical Characterization Protocols
X-Ray Crystallography
Chromatographic Purity Assessment
- HPLC Conditions :
- Column: C18, 5 μm
- Mobile Phase: 60:40 MeCN:H2O (0.1% TFA)
- Retention Time: 8.2 min.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The aniline group facilitates electrophilic substitution at the aromatic ring. The triazole ring’s electron-withdrawing effects and steric hindrance from the methyl group influence regioselectivity.
The meta-directing nature of the triazole ring competes with the ortho/para-directing -NH₂ group, leading to mixed products under certain conditions .
Nucleophilic Reactions at the Triazole Ring
The 1,2,4-triazole ring participates in nucleophilic substitution, particularly at N1 or N2 positions, depending on tautomeric equilibrium (see Section 4).
Microwave-assisted synthesis (e.g., 170°C in acetonitrile) significantly improves yields by accelerating ring-opening and recyclization steps .
Oxidation and Reduction
The aniline group is susceptible to oxidation, while the triazole ring remains stable under mild conditions.
Tautomerism and Stability
X-ray crystallography reveals that the triazole ring exists predominantly in the 1H-tautomeric form (Fig. 1) . Hydrogen bonding between N1–H and carbonyl groups stabilizes this tautomer, which influences reactivity in protic solvents.
Key structural insights :
-
Dihedral angle between triazole and aromatic rings: ~86.65° .
-
Hydrogen bond lengths: N1–H···O = 1.89 Å, N5–H···N2 = 2.12 Å .
Cross-Coupling Reactions
The aromatic amine enables Pd-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Product | Yield | Source |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, XPhos, K₃PO₄ | Biaryl derivatives | 60–75% | |
| Ullmann | CuI, 1,10-phenanthroline | Triazole-linked heterocycles | 55% |
Acid/Base Behavior
The compound exhibits pH-dependent solubility:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline have been synthesized and tested for their effectiveness against various bacterial strains. A study demonstrated that certain modifications to the aniline structure enhanced antimicrobial activity against resistant strains of bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies showed that specific derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis. For example, a derivative was found to target specific kinases involved in cancer cell signaling pathways, suggesting a mechanism for its anticancer activity .
Materials Science
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical (NLO) properties of triazole-based compounds. The synthesis of structural hybrids involving this compound has shown promising results in enhancing NLO responses. These materials could be utilized in photonic devices and sensors due to their ability to manipulate light at the molecular level .
Polymeric Applications
The incorporation of this compound into polymer matrices has been studied for developing advanced materials with improved thermal stability and mechanical properties. Research indicates that such composites exhibit enhanced performance in applications like coatings and electronic devices .
Agricultural Chemistry
Fungicidal Properties
The compound has been evaluated for its fungicidal activity against plant pathogens. Studies have shown that derivatives of this compound can effectively inhibit the growth of fungi responsible for crop diseases. This application is particularly relevant in developing eco-friendly agricultural solutions .
Plant Growth Regulators
Additionally, research suggests that certain derivatives may act as plant growth regulators. They have been found to influence growth patterns and yield in various crops when applied at specific concentrations .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 10 µg/mL |
| B | S. aureus | 5 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
Table 2: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF-7 | 12 |
| E | A549 | 8 |
| F | HeLa | 15 |
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Derivatives
In a study conducted by Lim et al., various derivatives of this compound were synthesized using microwave-assisted methods. The resulting compounds were tested against multiple bacterial strains, revealing significant antimicrobial activity which supports their potential use in pharmaceutical applications .
Case Study 2: Nonlinear Optical Applications
A recent exploration published in Nature highlighted the synthesis of novel triazole derivatives for NLO applications. The study detailed how modifications to the aniline structure enhanced the optical properties suitable for photonic applications .
Mechanism of Action
The mechanism of action of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline involves its interaction with various molecular targets and pathways. Triazole compounds are known to bind to enzymes and receptors in the biological system, leading to their versatile biological activities . For example, the compound can inhibit the proliferation of cancer cells by inducing apoptosis . Additionally, it has been shown to exhibit significant nonlinear optical properties, making it a potential candidate for optoelectronic applications .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological Potential
- Therapeutic Applications : Urea derivatives of triazolyl anilines (e.g., 1-(4-(5-butyltriazol-3-yl)phenyl)urea) demonstrate preclinical therapeutic effects, particularly in targeting helicases like DDX3X .
- Metabolic Stability: Methyl groups on the triazole ring (as in the target compound) are reported to curb oxidative metabolism, enhancing pharmacokinetic profiles compared to non-methylated analogues .
Biological Activity
3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is an organic compound that belongs to the class of substituted anilines and triazoles. Its structure features a 1,2,4-triazole ring with a methyl group at the 5-position and an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound's chemical formula is , and it possesses unique properties due to the presence of both triazole and aniline functionalities. These properties may enhance its biological activity compared to other similar compounds.
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various pathogens. For example:
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 50 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. Compounds containing the triazole ring have been shown to inhibit cancer cell proliferation in various cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| A375 | 8 |
| HCT116 | 12 |
These results indicate that this compound may exert cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapy .
While specific mechanisms for this compound are not fully elucidated, triazoles generally act by interfering with cellular processes such as enzyme inhibition or disruption of nucleic acid synthesis. For example, some studies suggest that triazoles can inhibit key enzymes involved in fungal cell wall synthesis or cancer cell proliferation pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes:
- Formation of Triazole Ring : The initial step often includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Substitution Reaction : The introduction of the aniline moiety is achieved through nucleophilic substitution.
These methods allow for efficient production while enabling modifications to enhance biological properties .
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Antifungal Activity : A study demonstrated that a related compound exhibited potent antifungal activity against various strains of fungi with minimal cytotoxicity towards human cells.
- Antiviral Properties : Another investigation reported that triazole derivatives showed promise in inhibiting viral replication in vitro.
These studies underscore the therapeutic potential of triazole-containing compounds in treating infectious diseases and cancer .
Q & A
Q. What are the established synthetic routes for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. A validated protocol includes:
- Step 1: Suzuki-Miyaura coupling of a boronic ester (e.g., 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) with a brominated triazole derivative (e.g., 3-bromo-5-methyl-1H-1,2,4-triazole) using Pd catalysts like [(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)] methanesulfonate ().
- Step 2: Reaction optimization with potassium phosphate as a base in 1,4-dioxane/water at 90°C under nitrogen, yielding ~70% after purification ().
- Alternative microwave-assisted methods for analogous triazole-aniline derivatives involve nitrile intermediates ().
Q. How is the purity and structural identity of this compound verified?
Methodological Answer:
- Analytical Techniques:
- Elemental Analysis : Carbon/nitrogen ratios to verify stoichiometry ().
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic data during structure refinement?
Methodological Answer:
- Software Tools : SHELX (for small-molecule refinement) and WinGX (for data integration) are critical for resolving ambiguities in X-ray diffraction data ().
- Cross-Validation : Pair crystallographic results with spectroscopic data (e.g., NMR coupling constants to confirm substituent orientation) ().
- Twinned Data Handling : SHELXL’s twin refinement algorithms are used for high-resolution or twinned datasets ().
Q. How does the triazole ring’s electronic configuration influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects : The 1,2,4-triazole ring exhibits electron-withdrawing properties, activating the aniline’s para position for nucleophilic attack.
- Experimental Validation :
- Substitution Reactions : Use NaNO₂/HCl for diazotization, followed by coupling with phenols to form azo derivatives ().
- Kinetic Studies : Compare reaction rates with non-triazole analogs (e.g., 4-methoxyaniline) to quantify electronic effects ().
Q. What in vitro models assess the compound’s biological activity in drug discovery?
Methodological Answer:
- Kinase Inhibition Assays : Screening against JNK or MAPK pathways using fluorescence polarization ().
- Antimicrobial Testing : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) ().
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 cells) ().
Data Contradiction Analysis
Q. How are yield discrepancies addressed between microwave-assisted and classical synthesis?
Methodological Answer:
- Comparative Studies :
- Process Optimization : Adjust catalyst loading (e.g., 5 mol% Pd vs. 2 mol%) and solvent systems ().
Applications in Material Science
Q. How is this compound utilized in coordination chemistry?
Methodological Answer:
- Ligand Design : The aniline NH₂ and triazole N-atoms act as chelating sites for transition metals (e.g., Cu²+ or Ru³⁺).
- Complex Synthesis : React with CuCl₂ in ethanol to form blue-green complexes characterized by UV-Vis (λmax = 650 nm) and ESR spectroscopy ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
